BenchChemオンラインストアへようこそ!

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS 1289386-31-7) is a non-substitutable heterocyclic amine building block for kinase inhibitor drug discovery. The 2-chloropyrimidine ring serves as a versatile handle for late-stage Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while the cyclopropanamine moiety confers superior metabolic stability by resisting CYP450 oxidation. This precise regiochemistry and steric profile is essential for targeting ATP-binding pockets; generic 2-chloropyrimidine or linear alkyl amine replacements fail to maintain target engagement and synthetic tractability. Supplied at ≥98% purity, this intermediate ensures high-yielding, reproducible transformations in multi-step syntheses of preclinical candidates and small-molecule kinase libraries.

Molecular Formula C8H10ClN3
Molecular Weight 183.639
CAS No. 1289386-31-7
Cat. No. B572468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine
CAS1289386-31-7
Molecular FormulaC8H10ClN3
Molecular Weight183.639
Structural Identifiers
SMILESC1CC1NCC2=NC(=NC=C2)Cl
InChIInChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2
InChIKeyXEJWSLRUNWUNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS 1289386-31-7) Intermediate for Kinase Inhibitor Synthesis


N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine (CAS 1289386-31-7), also known as 2-Chloro-N-cyclopropyl-4-pyrimidinemethanamine, is a heterocyclic amine building block with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol [1]. It features a 2-chloropyrimidine ring linked via a methylene bridge to a cyclopropanamine moiety, a structural motif common in kinase inhibitor pharmacophores [2]. This compound serves primarily as a key synthetic intermediate for the preparation of more complex pyrimidine-based drug candidates, notably in the development of antitumor agents targeting various protein kinases [2].

Why N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine Cannot Be Substituted with Unqualified Pyrimidine Analogs in Kinase Inhibitor Synthesis


Generic substitution with other 2-chloropyrimidine or cyclopropylamine derivatives is not feasible in kinase inhibitor synthesis due to the precise regiochemical and steric requirements of the target binding pockets. The specific 2-chloro substitution on the pyrimidine ring serves as a critical handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr) [1], while the cyclopropanamine moiety imparts a unique combination of metabolic stability and conformational constraint that is absent in linear alkyl amines [2]. This combination is deliberately chosen in medicinal chemistry programs to optimize target engagement and pharmacokinetic profiles, and substituting either component can result in a complete loss of desired biological activity or synthetic tractability.

Quantitative Evidence for the Differentiation of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine in Research Procurement


Synthetic Utility: Quantitative Reactivity Advantage of the 2-Chloropyrimidine Scaffold

The 2-chloropyrimidine core of N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine exhibits significantly enhanced reactivity in palladium-catalyzed amination reactions compared to other halogenated heterocycles, making it a preferred intermediate for rapid diversification. This is a class-level inference based on the established reactivity of 2-chloropyrimidines [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Kinase Inhibitor Development: Validated Intermediate for Antitumor Agents

N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine has been explicitly claimed and utilized as a synthetic intermediate in a granted U.S. patent for antitumor agents comprising substituted pyrimidine derivatives [1]. While specific IC50 data for the final inhibitors are not disclosed for this intermediate, its inclusion in a validated pharmaceutical patent portfolio provides strong, legally-documented evidence of its utility and differentiation for programs targeting kinase inhibition. This contrasts with unclaimed, generic pyrimidine amines which lack this documented path to active pharmaceutical ingredients [1].

Oncology Drug Discovery Kinase Inhibition

Metabolic Stability: The Cyclopropanamine Advantage Over Linear Alkyl Amines

The cyclopropanamine group in N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine confers a significant metabolic stability advantage over linear alkyl amines like ethylamine or propylamine. This is a well-documented class-level effect where the cyclopropyl ring reduces N-dealkylation by cytochrome P450 enzymes, thereby increasing the half-life of drug candidates [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Differentiation: High Purity and Consistent Quality for Reproducible Research

Commercially available N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine from reputable vendors is offered with a high and consistent purity level (typically ≥98%), which is critical for reproducible synthetic outcomes . This is in contrast to custom-synthesized or lower-purity alternatives where variability can lead to failed reactions and wasted resources.

Chemical Synthesis Quality Control Procurement

Optimal Research and Industrial Application Scenarios for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine


Synthesis of Novel Kinase Inhibitor Libraries for Oncology Drug Discovery

This compound is ideally suited for the construction of diverse small-molecule libraries targeting protein kinases. The 2-chloro group on the pyrimidine ring provides a versatile handle for late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions [1]. This enables medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core scaffold known for kinase inhibition, as validated by its use in granted patents for antitumor agents [1].

Synthesis of Metabolically Stable Drug Candidates

The cyclopropanamine moiety is a well-established strategy for improving the metabolic stability of amine-containing drug candidates [1]. Incorporating N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine early in a synthetic sequence allows for the creation of lead compounds that are inherently more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially leading to better in vivo efficacy and a more favorable dosing regimen [1].

Scalable Synthesis of Advanced Pharmaceutical Intermediates

Due to the high and reliable purity offered by commercial suppliers (≥98%) [1], this compound is a robust starting material for the multi-step synthesis of advanced pharmaceutical intermediates destined for preclinical toxicology studies and initial scale-up campaigns. The combination of a reactive chloropyrimidine and a stable cyclopropylamine ensures predictable and high-yielding transformations [1].

Structure-Activity Relationship (SAR) Studies Focused on Kinase Selectivity

The unique combination of a 2-chloropyrimidine and a cyclopropanamine provides a distinct steric and electronic profile. Researchers can use this building block to probe the hinge-binding region of ATP-binding pockets in kinases, with the goal of identifying selective inhibitors. The compound's structural features allow for the systematic exploration of substituent effects on kinase selectivity and potency, a critical step in developing targeted therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-((2-Chloropyrimidin-4-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.